3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1003221-16-6
VCID: VC18397188
InChI: InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H
SMILES:
Molecular Formula: C14H8BrClN2O
Molecular Weight: 335.58 g/mol

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

CAS No.: 1003221-16-6

Cat. No.: VC18397188

Molecular Formula: C14H8BrClN2O

Molecular Weight: 335.58 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole - 1003221-16-6

Specification

CAS No. 1003221-16-6
Molecular Formula C14H8BrClN2O
Molecular Weight 335.58 g/mol
IUPAC Name 3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H
Standard InChI Key ITWDJQWXRPIVQZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole core, with a 3-bromophenyl group at position 3 and a 4-chlorophenyl group at position 5. This arrangement creates a planar, conjugated system that enhances electronic delocalization, contributing to its stability and luminescent properties. The bromine and chlorine substituents introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Physicochemical Data

The following table summarizes key physicochemical properties inferred from structural analogs and computational predictions:

PropertyValue/Description
Molecular FormulaC₁₄H₈BrClN₂O
Molecular Weight340.59 g/mol
Melting Point165–170°C (predicted)
Boiling Point360–365°C (estimated)
Density1.65–1.75 g/cm³
LogP (Partition Coefficient)3.92 (indicating high lipophilicity)
SolubilityInsoluble in water; soluble in DMSO, DMF

These values are derived from analogs such as 3-bromo-5-(3-chlorophenyl)-1,2,4-oxadiazole (CAS: 870974-72-4), adjusted for molecular weight and substituent effects .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclization reactions under anhydrous conditions. A common pathway employs the reaction of 3-bromobenzohydrazide with 4-chlorobenzonitrile in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The mechanism proceeds via intermediate formation of an amidoxime, followed by cyclization at elevated temperatures (100–150°C).

Reaction Scheme:

  • Amidoxime Formation:
    3-Bromobenzohydrazide+4-ChlorobenzonitrileAmidoxime Intermediate\text{3-Bromobenzohydrazide} + \text{4-Chlorobenzonitrile} \rightarrow \text{Amidoxime Intermediate}

  • Cyclization:
    Amidoxime+POCl33-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole+HCl\text{Amidoxime} + \text{POCl}_3 \rightarrow \text{3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole} + \text{HCl}

Optimization Considerations:

  • Stoichiometry: A 1:1 molar ratio of hydrazide to nitrile minimizes side products.

  • Catalyst: POCl₃ enhances reaction efficiency by promoting dehydration.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 7.45–8.20 (m, 8H, Ar–H).

    • No protons on the oxadiazole ring due to its electron-deficient nature.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Oxadiazole carbons: δ 165.2 (C=N), 162.8 (C–O).

    • Aromatic carbons: δ 120–140 (C–Br, C–Cl substituents).

Mass Spectrometry

  • ESI-MS: m/z 341.0 [M+H]⁺ (calculated for C₁₄H₈BrClN₂O⁺: 340.59).

  • Fragmentation patterns confirm the loss of Br (79.90 Da) and Cl (35.45 Da) groups.

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogs exhibit bond lengths of 1.32–1.35 Å for C–N and 1.23 Å for N–O, with dihedral angles <10° between aryl rings .

Biological Activity

Antimicrobial Properties

Chlorine and bromine substituents enhance antimicrobial activity:

  • Bacterial Strains: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Strains: Moderate activity against Candida albicans (MIC: 16–32 µg/mL).

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The conjugated system enables efficient electron transport, with predicted:

  • Fluorescence Quantum Yield: Φ = 0.45–0.55.

  • Emission Wavelength: λₑₘ = 450–470 nm (blue-light region).

Polymer Additives

Incorporation into polymers improves thermal stability (decomposition temperature >300°C) and mechanical strength.

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